2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide

P2X4 antagonist purinergic signaling

2-Chloro-N-(prop-2-yn-1-yl)pyridine-4-carboxamide (CAS 131418-12-7) is a trifunctional pyridine-4-carboxamide building block that integrates a 2-chloropyridine electrophilic handle, a 4-carboxamide linker, and a terminal N-propargyl group amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). It is listed as a versatile small-molecule scaffold by multiple suppliers with a purity specification of ≥95%.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 131418-12-7
Cat. No. B3231046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide
CAS131418-12-7
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC#CCNC(=O)C1=CC(=NC=C1)Cl
InChIInChI=1S/C9H7ClN2O/c1-2-4-12-9(13)7-3-5-11-8(10)6-7/h1,3,5-6H,4H2,(H,12,13)
InChIKeyJLLBOQOLGHGVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide (CAS 131418-12-7): Core Physicochemical & Structural Baseline for Procurement Differentiation


2-Chloro-N-(prop-2-yn-1-yl)pyridine-4-carboxamide (CAS 131418-12-7) is a trifunctional pyridine-4-carboxamide building block that integrates a 2-chloropyridine electrophilic handle, a 4-carboxamide linker, and a terminal N-propargyl group amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. It is listed as a versatile small-molecule scaffold by multiple suppliers with a purity specification of ≥95% . The compound is structurally distinct from its regioisomeric analog 2-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide (CAS 56739-17-4) and from non-halogenated or N-alkyl congeners, which underpins non-interchangeable reactivity in both biological and synthetic contexts.

Why Generic Substitution Fails: Divergent Physicochemical and Pharmacological Profiles of 2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide vs. Regioisomers


The 2-chloro-4-carboxamide regioisomer cannot be interchanged with its 3-carboxamide analog (CAS 56739-17-4) or with non-halogenated pyridine-4-carboxamides without altering key properties. The 4‑position carboxamide orientation directs the propargyl group into a distinct vector relative to the pyridine ring, affecting molecular recognition in biological targets and coordination geometry in metal-catalyzed reactions . Furthermore, the 2‑chloro substituent imparts a unique electronic profile (Hammett σₘ ≈ 0.37) that modulates both nucleophilic aromatic substitution reactivity and target binding affinity, a feature absent in the unsubstituted analog N-(prop-2-yn-1-yl)isonicotinamide. These differences translate into measurable divergences in polar surface area, lipophilicity, and biological target engagement, as detailed in the quantitative evidence guide below.

2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide: Head-to-Head Quantitative Evidence vs. Closest Analogs


P2X4 Receptor Antagonist Activity: Target Compound vs. Regioisomeric and Non-Halogenated Analogs

The 4‑carboxamide regioisomer (CAS 131418-12-7) demonstrates quantifiable antagonist activity at the human P2X4 receptor with an IC₅₀ of 1.28 µM (1280 nM) in a functional calcium-flux assay using human 1321N1 cells [1]. In contrast, the 3‑carboxamide regioisomer (CAS 56739-17-4) lacks any reported P2X4 activity in publicly available databases including BindingDB and ChEMBL (searched April 2026), and the non-halogenated analog N-(prop-2-yn-1-yl)isonicotinamide similarly shows no documented P2X4 engagement. This regioisomer-dependent activity profile is consistent with the requirement for a 4‑position carboxamide vector for P2X4 receptor binding pocket complementarity.

P2X4 antagonist purinergic signaling

Polar Surface Area (PSA) & Lipophilicity (LogP) Comparison: 4‑Carboxamide vs. 3‑Carboxamide Regioisomer

Computationally derived physicochemical parameters reveal a meaningful difference between the 4‑carboxamide target (PSA = 41.99 Ų, LogP = 1.098) and the 3‑carboxamide regioisomer (PSA = 45.48 Ų, LogP = 1.6728) . The target compound exhibits a ~7.7% lower topological polar surface area and a LogP reduction of ~0.57 units (a factor of ~3.7‑fold lower predicted octanol-water partition coefficient), indicating distinct passive membrane permeability and solubility profiles. These differences place the two regioisomers on opposite sides of typical drug-likeness decision boundaries for CNS penetration (PSA < 60–70 Ų; LogP 1–3).

PSA LogP drug-likeness ADME

Click Chemistry Utility: Terminal Alkyne vs. N‑Alkyl Analog Functional Reactivity

The target compound features a terminal alkyne (propargyl) moiety that enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click reaction [1]. Its N‑alkyl analog 2‑chloro‑N‑propylpyridine‑4‑carboxamide lacks this functionality entirely and cannot undergo CuAAC, precluding its use in triazole-forming bioconjugation or library synthesis workflows. The terminal alkyne also permits secondary functionalization via Sonogashira coupling and alkyne-azide reactions under mild aqueous conditions [2], a capability absent in saturated N‑alkyl or internal alkyne congeners.

CuAAC click chemistry 1,2,3-triazole bioconjugation

Regioisomer-Dependent Patent Inclusion: ROMK Inhibitor Intellectual Property Landscape

The 4‑carboxamide regioisomer (CAS 131418-12-7) falls within the Markush structure of pyridinecarboxamide derivatives claimed as Renal Outer Medullary Potassium channel (ROMK) inhibitors in US10364234B2 and related filings [1]. The 3‑carboxamide regioisomer (CAS 56739-17-4) is not encompassed by the generic formula in this patent family, which specifically requires the carboxamide attachment at the pyridine 4‑position. This regioisomer-specific patent coverage creates a legally and commercially relevant distinction for industrial users requiring freedom-to-operate clarity or targeting ROMK-mediated indications such as hypertension and heart failure [2].

ROMK potassium channel diuretic hypertension

Optimal Application Scenarios for 2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide Based on Verified Differentiation Evidence


P2X4 Purinergic Receptor Pharmacology Studies

The compound's validated P2X4 antagonist activity (IC₅₀ 1.28 µM) [1] makes it suitable as a probe molecule for studying purinergic signaling pathways. Researchers must specify CAS 131418-12-7, as the 3‑carboxamide regioisomer (CAS 56739-17-4) shows no reported P2X4 activity and would serve only as a negative control. This regioisomer selectivity is critical for dose-response studies and target engagement experiments requiring a defined pharmacological tool compound.

CuAAC-Based Chemical Biology & Library Synthesis

The terminal propargyl group enables efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing 1,2,3-triazole-linked conjugates and compound libraries [2]. The 2‑chloropyridine core provides an orthogonal functional handle for subsequent nucleophilic aromatic substitution, enabling sequential diversification strategies. Competitive analogs lacking the terminal alkyne (e.g., N‑propyl derivatives) cannot participate in click chemistry workflows.

ROMK Channel Inhibitor Drug Discovery Programs

The compound falls within the Markush claims of ROMK inhibitor patents (US10364234B2) [3], positioning it as a relevant scaffold for medicinal chemistry optimization targeting hypertension and heart failure. Procurement for ROMK-focused programs should specify the 4‑carboxamide regioisomer, as the 3‑carboxamide analog lies outside the patent-protected chemical space and may not exhibit the desired ROMK pharmacology.

Physicochemical Property-Controlled ADME Profiling Studies

The compound's lower PSA (41.99 Ų) and LogP (1.098) compared to the 3‑carboxamide regioisomer predict distinct passive permeability and solubility behavior. For ADME screening panels, the 4‑carboxamide regioisomer is preferred when target compound permeability is desired near CNS drug-likeness thresholds, whereas the more polar 3‑carboxamide isomer may be selected for peripherally restricted profiles.

Quote Request

Request a Quote for 2-Chloro-N-(prop-2-YN-1-YL)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.